N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclopropane ring, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropane ring. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the cyclopropane ring can be formed via the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and cyclopropane ring may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(3-methylphenyl)acetamide: Similar structure but lacks the cyclopropane ring.
N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine: Contains a quinazoline ring instead of a cyclopropane ring.
Uniqueness
N-(2-FURYLMETHYL)-2,2-BIS(3-METHYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of both the furan ring and the cyclopropane ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-6-3-8-18(12-16)23(19-9-4-7-17(2)13-19)14-21(23)22(25)24-15-20-10-5-11-26-20/h3-13,21H,14-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGATJXNCKLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CC=CO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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